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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)propan-1-ol

Cat. No.: B100783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Thiophen-2-yl)propan-1-ol (CAS No: 19498-72-7, Molecular Formula:
C7H100S, Molecular Weight: 142.22 g/mol ). The document details predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for the acquisition of such spectra. This information is critical for the
identification, characterization, and quality control of this compound in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Thiophen-2-
yl)propan-1-ol. These predictions are based on the analysis of structurally similar compounds,
such as 2-propylthiophene, and established principles of spectroscopic interpretation.

Table 1: Predicted *H NMR Data
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Chemical Shift (d)

Multiplicity Integration Assignment

ppm
~7.15 dd 1H H-5 (Thiophene)
~6.95 dd 1H H-3 (Thiophene)
~6.90 dd 1H H-4 (Thiophene)
~3.70 t 2H -CH2-OH
~2.90 t 2H Thiophene-CHz-
~1.95 p 2H -CH2-CH2-CHa-
~1.60 s (broad) 1H -OH

Predicted in CDCIs at 400 MHz.
Chemical Shift (d) ppm Assignment

~145 C-2 (Thiophene, substituted)
~127 C-5 (Thiophene)

~125 C-3 (Thiophene)

~123 C-4 (Thiophene)

~62 -CH2-OH

~34 -CH2-CH2-CH2-

~30 Thiophene-CH:-

Predicted in CDCIz at 100 MHz.

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
) C-H stretch (aromatic,

3100-3000 Medium _

thiophene)
2950-2850 Medium C-H stretch (aliphatic)
~1440 Medium C=C stretch (thiophene ring)
~1050 Strong C-O stretch (primary alcohol)

C-H out-of-plane bend (2-
~850 Strong

substituted thiophene)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

142 40 [M]* (Molecular lon)

124 20 [M - H20]*

97 100 [Thiophene-CHz]* (Base Peak)
84 30 [Thiophene]*

45 50 [CH2CH20H]*

Predicted via Electron lonization (El) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are to be recorded on a 400 MHz spectrometer.
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e Sample Preparation: Approximately 10-20 mg of 3-(Thiophen-2-yl)propan-1-ol is dissolved
in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The spectrum is acquired with a 30° pulse width, a relaxation delay of
1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence
with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Approximately 1024 scans are averaged.

o Data Processing: The free induction decay (FID) is Fourier transformed after applying an
exponential window function with a line broadening factor of 0.3 Hz for *H and 1.0 Hz for 3C.
The spectra are manually phased and baseline corrected. Chemical shifts are referenced to
the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectrum is to be recorded on a Fourier Transform Infrared spectrometer equipped with a
diamond attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat 3-(Thiophen-2-yl)propan-1-ol is placed directly
onto the ATR crystal.

e Acquisition: The spectrum is recorded in the range of 4000-400 cm~*. A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum. 32 scans
are co-added with a spectral resolution of 4 cm—1,

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrum is to be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.

o Sample Preparation: A dilute solution of 3-(Thiophen-2-yl)propan-1-ol (approximately 1
mg/mL) is prepared in dichloromethane.
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e GC Conditions:

o

Injector: Splitless mode at 250 °C.

[¢]

Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 pm film thickness
(e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[¢]

[¢]

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min
to 250 °C and held for 5 minutes.

e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

o

Mass Analyzer: Quadrupole.

[¢]

Scan Range: m/z 40-400.

[¢]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

o Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting
peaks are analyzed. The mass spectrum corresponding to the GC peak of 3-(Thiophen-2-
yl)propan-1-ol is extracted and the fragmentation pattern is interpreted.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-(Thiophen-2-yl)propan-1-ol.
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Caption: Workflow for Spectroscopic Characterization.
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[https://www.benchchem.com/product/b100783#spectroscopic-data-nmr-ir-ms-of-3-thiophen-
2-yl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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